(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate (1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20425082
InChI: InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-12-14-10-15(21)16(17(22)24-4)20(14)11-13-8-6-5-7-9-13/h5-9,14-16H,10-12H2,1-4H3/t14-,15-,16+/m0/s1
SMILES:
Molecular Formula: C19H26N2O4
Molecular Weight: 346.4 g/mol

(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate

CAS No.:

Cat. No.: VC20425082

Molecular Formula: C19H26N2O4

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate -

Specification

Molecular Formula C19H26N2O4
Molecular Weight 346.4 g/mol
IUPAC Name 2-O-tert-butyl 6-O-methyl (1S,4S,6R)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate
Standard InChI InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-12-14-10-15(21)16(17(22)24-4)20(14)11-13-8-6-5-7-9-13/h5-9,14-16H,10-12H2,1-4H3/t14-,15-,16+/m0/s1
Standard InChI Key FRIPQHBNHWTFNA-HRCADAONSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@@H](N2CC3=CC=CC=C3)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC1C(N2CC3=CC=CC=C3)C(=O)OC

Introduction

Molecular Structure and Properties

Core Structure and Substituents

The compound features a diazabicyclo[2.2.1]heptane scaffold, a bridged bicyclic system with two nitrogen atoms at positions 2 and 5. Key substituents include:

  • 2-O-tert-butyl and 6-O-methyl ester groups, which enhance steric protection and stability.

  • A 5-benzyl group, introducing aromatic conjugation and potential bioactivity.

Table 1: Molecular Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₉H₂₆N₂O₄
Molecular Weight346.4 g/mol
CAS Number385440-74-4 (vendor ID: VC20425082)
PubChem CID11427970
IUPAC Name2-O-tert-butyl 6-O-methyl (1S,4S,6R)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate
SMILESCC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C@@HC(=O)OC
InChIInChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-12-14-10-15(21)16(17(22)24-4)20(14)11-13-8-6-5-7-9-13/h5-9,14-16H,10-12H2,1-4H3/t14-,15-,16+/m0/s1

Synthesis and Industrial Production

Synthetic Routes

The synthesis of this compound typically involves multi-step pathways, leveraging cascade reactions or stereoselective methods to achieve the desired bicyclic configuration. While explicit protocols are proprietary, key steps may include:

  • Formation of the Diazabicyclo Core: Cyclization reactions involving diamines or nitrogen-containing precursors.

  • Esterification: Introduction of tert-butyl and methyl ester groups via acid chlorides or coupling agents.

  • Benzyl Group Incorporation: Alkylation or Ullmann-type coupling to attach the benzyl moiety.

Table 2: General Synthesis Strategy

StepReagents/ConditionsPurpose
Diazabicyclo Core FormationDiamine precursors, acid catalystsConstruct bicyclic skeleton
Esterificationtert-Butyl chloroformate, methyl chloroformateIntroduce protecting groups
Benzyl AttachmentBenzyl bromide, Pd-catalyzed couplingInstall aromatic substituent

Industrial production may optimize yield through scalable methods, such as continuous-flow synthesis or crystallization techniques to isolate enantiopure forms .

Reactivity and Functional Group Transformations

Key Reaction Pathways

The compound’s reactivity is governed by its ester groups, diazabicyclo core, and benzyl substituent:

Table 3: Reactivity Profile

Functional GroupReaction TypeReagents/ConditionsProducts/Outcomes
Carboxylate EstersHydrolysisAcidic or basic aqueous conditionsFree carboxylic acids
tert-Butyl EsterDeprotectionTFA or HCl in dioxanetert-Butyl cleavage
Benzyl GroupOxidationKMnO₄, CrO₃Ketone or carboxylic acid
Diazabicyclo CoreNucleophilic SubstitutionAmines, alcoholsModified nitrogen substituents

Derivatization Opportunities

The ester groups enable further functionalization:

  • Amidation: Reaction with amines to form amides.

  • Ester Exchange: Transesterification with alternative alcohols.

  • Reduction: Catalytic hydrogenation to alcohols or amines .

ApplicationMechanism/TargetExample DerivativesSource
Alzheimer’s TherapyAChE inhibitionBenzazepine derivatives
OncologyHDAC inhibitionDibenzo[B,F] oxazepin derivatives

Related Compounds and Structural Variants

Structural Analogues

CompoundKey DifferencesCAS Number
2-(tert-Butyl) 5-methyl (1R,4S,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylateMonobenzyl, single nitrogenNot provided
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylateLarger bicyclic system, different N positions869494-16-6
2,5-Diazabicyclo[2.2.1]heptaneUnsubstituted core672-28-6

Challenges and Future Directions

Synthetic Challenges

  • Stereocontrol: Achieving the (1S,4S,6R) configuration requires chiral auxiliaries or asymmetric catalysis.

  • Yield Optimization: Multi-step syntheses often suffer from low yields; alternative routes (e.g., metathesis) may improve efficiency .

Research Priorities

  • Biological Screening: Evaluate AChE inhibition and anticancer activity.

  • Prodrug Development: Explore ester hydrolysis for targeted drug release.

  • Materials Science: Investigate applications in polymer chemistry or catalysis .

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